2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol
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Overview
Description
2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains a boron atom within its structure
Preparation Methods
The synthesis of 2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate and boron trifluoride ethylamine complex in a solvent mixture of toluene and cyclopentyl methyl ether . This reaction yields the desired compound with high efficiency and purity. The reaction conditions are usually carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thieno rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.
Mechanism of Action
The mechanism of action of 2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol can be compared with other similar compounds, such as:
2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one: This compound has a similar core structure but differs in the substituents attached to the thieno and diazaborinin rings.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share a similar heterocyclic framework but contain different heteroatoms and functional groups.
Properties
Molecular Formula |
C11H9BN2OS |
---|---|
Molecular Weight |
228.08 g/mol |
IUPAC Name |
1-hydroxy-2-phenylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C11H9BN2OS/c15-12-10-6-7-16-11(10)8-13-14(12)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
GYJZNFSAVJIDQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1C3=CC=CC=C3)SC=C2)O |
Origin of Product |
United States |
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